This compound belongs to the class of hydrazones, characterized by the presence of a hydrazine functional group connected to an imine or urea moiety. It is primarily studied in the context of drug development and material sciences, where its interactions with biological systems and potential therapeutic effects are of significant interest.
The synthesis of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves several key steps:
These reactions typically require controlled temperatures and may involve purification steps such as recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea can be represented as follows:
Using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can confirm the presence of these functional groups. The InChI representation for this compound is InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,13H,(H3,9,10)(H3,11,15,16)
.
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various chemical reactions:
The choice of reagents, such as oxidizing agents or reducing agents, significantly influences the reaction pathways and products formed.
The physical and chemical properties of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea include:
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming these properties.
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5